3,6-Dichloro-2-nitrophenol
Description
3,6-Dichloro-2-nitrophenol (molecular formula: C₆H₃Cl₂NO₃) is a chlorinated nitrophenol derivative characterized by two chlorine atoms at positions 3 and 6 and a nitro group at position 2 on the phenolic ring. For instance, chlorination of nitrophenol derivatives under varying conditions yields positional isomers such as 4,6-dichloro-2-nitrophenol (CAS 609-89-2) . These compounds are typically intermediates in agrochemical and pharmaceutical synthesis, leveraging their electron-withdrawing groups for further functionalization.
Properties
CAS No. |
3114-64-5 |
|---|---|
Molecular Formula |
C6H3Cl2NO3 |
Molecular Weight |
208 g/mol |
IUPAC Name |
3,6-dichloro-2-nitrophenol |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
InChI Key |
KAZVEJBQIOEVSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Cl |
Other CAS No. |
3114-64-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4,6-Dichloro-2-nitrophenol (CAS 609-89-2)
- Molecular Formula: C₆H₃Cl₂NO₃
- Molecular Weight : 208.00 g/mol
- Physical Properties: Melting Point: 118–120°C Density: 1.682 g/cm³ Solubility: Low water solubility; soluble in organic solvents like ethanol and ethyl acetate .
- Synthesis: Produced via chlorination of 2-nitrophenol under mild conditions (e.g., 72°C), avoiding side products like tetrachloronitrobenzene .
- Applications : Intermediate in benzoxazole synthesis (e.g., 5,7-Dichloro-2-mercaptobenzoxazole) .
2,4-Dichloro-6-nitrophenol
- Molecular Formula: C₆H₃Cl₂NO₃
- Molecular Weight : 208.00 g/mol
Monochloro-Nitrophenol Derivatives
2-Chloro-6-nitrophenol (CAS 603-86-1)
Methyl-Substituted Analogs
4-Chloro-5-methyl-2-nitrophenol (CAS 7147-89-9)
- Molecular Formula: C₇H₆ClNO₃
- Molecular Weight : 187.58 g/mol
- Henry’s Law Constant : 3.6 × 10⁻¹ atm·m³/mol, indicating volatility in aqueous environments .
- Environmental Impact : Higher volatility compared to dichloro derivatives may influence environmental persistence .
2-Chloro-6-methyl-3-nitrophenol (CAS 39183-20-5)
- Molecular Formula: C₇H₆ClNO₃
- Applications: Intermediate in non-oxidative hair dyes (e.g., Mordant Brown 15) .
Comparative Data Table
Research Insights
- Synthetic Pathways: Chlorination temperature critically determines isomer distribution. For example, chlorinating 2-nitrophenol at 72°C yields 69% 4,6-dichloro-2-nitrophenol, avoiding polychlorinated byproducts .
- Hydrogen Bonding : Nitro and hydroxyl groups in these compounds form robust hydrogen-bonded networks, affecting solubility and crystallization behavior .
- Environmental Behavior: Chloro-nitrophenols exhibit varying Henry’s Law constants, influencing their partitioning between air and water .
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